2-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride
Description
2-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Properties
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(6-9)8-4-3-5-10(8)2;;/h7-8H,3-6,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLCANPJTRXZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCN1C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 2-(1-Methylpyrrolidin-2-yl)propan-1-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is recognized as an important intermediate in the synthesis of bioactive molecules, particularly those characterized by the pyrrolidine ring. It has been utilized in the development of antihistamines and other pharmacologically active compounds . The presence of the pyrrolidine structure is crucial as it often enhances the ability of these compounds to penetrate biological membranes, increasing their efficacy in pharmacological applications.
Neuropharmacology
Preliminary studies indicate that 2-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride may interact with neurotransmitter systems, particularly dopamine and serotonin receptors. This suggests potential psychoactive properties, which could be explored for therapeutic applications in treating neurological disorders such as depression and anxiety .
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit antimicrobial properties. The structural characteristics of the compound may contribute to its effectiveness against various microbial strains, making it a candidate for further exploration in antibiotic development.
Case Studies and Findings
Several studies have documented the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the methyl and propan-1-amine groups.
N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
2-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .
Biological Activity
2-(1-Methylpyrrolidin-2-yl)propan-1-amine dihydrochloride, with the CAS number 1097931-13-9, is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₂₀Cl₂N₂
- Molecular Weight : 215.16 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water
The compound is believed to act primarily as a monoamine reuptake inhibitor, similar to other compounds in its class. This mechanism suggests potential applications in treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies:
1. Antidepressant Effects
Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models. For instance, studies have shown that such compounds can increase serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression .
2. Neuroprotective Properties
There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
3. Analgesic Activity
Preliminary findings suggest that this compound may also exhibit analgesic properties. Animal studies have shown a reduction in pain responses when administered, indicating its potential as a pain management agent .
Table 1: Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data suggest moderate bioavailability when administered orally, with significant first-pass metabolism affecting systemic exposure. Future studies are needed to optimize dosing regimens for enhanced efficacy .
Safety Profile
According to the Material Safety Data Sheet (MSDS), this compound is classified as a hazardous material. Proper handling procedures must be followed to mitigate risks associated with skin and eye contact. It is crucial for researchers to adhere to safety guidelines during experimentation .
Q & A
Q. Notes
- Methodological rigor and cross-validation are emphasized to address research contradictions.
- Advanced questions focus on mechanistic and analytical challenges, while basic questions address foundational synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
